molecular formula C13H20N2 B063508 4-(2-Piperidin-1-yl-ethyl)-phenylamine CAS No. 168897-21-0

4-(2-Piperidin-1-yl-ethyl)-phenylamine

Cat. No.: B063508
CAS No.: 168897-21-0
M. Wt: 204.31 g/mol
InChI Key: BUEFNCLNVXCFFS-UHFFFAOYSA-N
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Description

4-(2-Piperidin-1-yl-ethyl)-phenylamine is an organic compound that features a piperidine ring attached to a phenylamine structure via an ethyl chain. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine typically involves the reaction of 4-bromoethylbenzene with piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the piperidine displaces the bromine atom on the benzene ring . The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Piperidin-1-yl-ethyl)-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted phenylamine compounds .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Morpholin-1-yl-ethyl)-phenylamine: Similar structure but with a morpholine ring instead of piperidine.

    4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine: Contains a pyrrolidine ring instead of piperidine.

    4-(2-Piperazin-1-yl-ethyl)-phenylamine: Features a piperazine ring instead of piperidine.

Uniqueness

4-(2-Piperidin-1-yl-ethyl)-phenylamine is unique due to its specific combination of the piperidine ring and phenylamine structure, which imparts distinct pharmacological and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(2-piperidin-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEFNCLNVXCFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443723
Record name 4-(2-Piperidin-1-yl-ethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168897-21-0
Record name 4-[2-(1-Piperidinyl)ethyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168897-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Piperidin-1-yl-ethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-[2-(4-Nitro-phenyl)-ethyl]-piperidine (0.1178 gms.) is suspended in 4.5 mL of a 1:1 (v:v) solution of acetic acid and water. The suspension is then immersed in a 65° C. oil bath and treated in dropwise fashion with 9 mL of an ˜10 wt. % solution of TiCl3 in 20–30 wt. % HCl. Over the course of the addition a color change from colorless to purple to black ensues. The reaction mixture is maintained in the 65° C. oil bath overnight following the addition of TiCl3. The reaction mixture is then cooled to 0° C., and made basic with the addition of a 10% aqueous solution of NaOH. The basic reaction mixture is then extracted with chloroform. The emmulsion that forms is filtered through glass wool, re-extracted with chloroform, and then dried over anhydrous sodium sulfate. Following evaporation of the solvent the residue is chromatographed by flash silica gel chromatography (10% methanol in chloroform) to yield 60 mg of 4-(2-piperidin-1-yl-ethyl)-phenylamine.
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0.1178 g
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TiCl3
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TiCl3
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aqueous solution
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Synthesis routes and methods II

Procedure details

In ethanol (100 ml) was dissolved 1-[2-(4-nitrophenyl)ethyl]piperidine (24.8 g), and to the mixture was added dried 10% palladium on carbon (1.24 g). Under hydrogen atmosphere, the mixture was stirred at room temperature under atmospheric pressure for 86 hours. The palladium was filtered off, and the filtrate was concentrated to give 1-[2-(4-aminophenyl)ethyl]-piperidine (21.7 g) as pale brown oil.
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24.8 g
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100 mL
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